1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene

Lipophilicity Physicochemical Properties QSAR

1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene (CAS 67845-77-6), also known as 5-isopropenyl-1,3,4-trimethylcyclohexene, is a C12H20 cycloalkene characterized by a cyclohexene ring bearing three methyl groups and an isopropenyl substituent. The compound exhibits a logP of approximately 3.80, a molecular weight of 164.29 g/mol, and a boiling point of 205.2°C at 760 mmHg.

Molecular Formula C12H20
Molecular Weight 164.29 g/mol
CAS No. 67845-77-6
Cat. No. B13779866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene
CAS67845-77-6
Molecular FormulaC12H20
Molecular Weight164.29 g/mol
Structural Identifiers
SMILESCC1C=C(CC(C1C)C(=C)C)C
InChIInChI=1S/C12H20/c1-8(2)12-7-9(3)6-10(4)11(12)5/h6,10-12H,1,7H2,2-5H3
InChIKeyLLLZQCRAEFSLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene (CAS 67845-77-6): Monoterpene-Derived Cycloalkene for Fragrance Precursor and Reaction Intermediate Applications


1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene (CAS 67845-77-6), also known as 5-isopropenyl-1,3,4-trimethylcyclohexene, is a C12H20 cycloalkene characterized by a cyclohexene ring bearing three methyl groups and an isopropenyl substituent . The compound exhibits a logP of approximately 3.80, a molecular weight of 164.29 g/mol, and a boiling point of 205.2°C at 760 mmHg . It is structurally related to monoterpene-derived cyclohexenes and finds primary application as a synthetic intermediate, most notably as a precursor to cis-γ-irone, a valued fragrance ingredient for violet-scented compositions .

Structural Specificity of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene (CAS 67845-77-6): Why Regioisomeric and Des-methyl Analogs Are Not Viable Replacements


Substitution of 1,3,4-trimethyl-5-(1-methylvinyl)cyclohexene with its closest in-class analogs, including other trimethylcyclohexene isomers or des-methyl cyclohexenes, is scientifically unsound due to pronounced differences in physicochemical properties, spectroscopic signatures, and synthetic utility. The precise 1,3,4-trimethyl substitution pattern, combined with the 5-isopropenyl group, imparts a distinct lipophilicity (logP ~3.80) and a unique boiling point (205.2°C) that are not replicated by regioisomers such as 1,2,4-trimethyl-4-isopropenylcyclohexene [1] or simpler analogs like 1,3,4-trimethylcyclohexene (MW 124.22, no isopropenyl group) [2]. Furthermore, the compound's established role as a precursor to cis-γ-irone via Claisen rearrangement of its allylic alcohol derivatives is a synthetic pathway that cannot be realized with structurally deviant cyclohexenes. Analytical confirmation via GC-MS and NMR (e.g., distinct fragmentation patterns and chemical shifts) further necessitates the use of the specific CAS-registered material for reproducibility in research and industrial processes [3][4].

Quantitative Differentiation of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene (CAS 67845-77-6) from Closest Analogs: A Comparative Evidence Guide for Scientific Selection


Increased Lipophilicity (logP) of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene Relative to Des-methyl Cyclohexene Analog

1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene exhibits a computed logP of 3.80, which is substantially higher than the logP of the des-isopropenyl analog 1,3,4-trimethylcyclohexene [1]. This difference arises from the addition of the lipophilic isopropenyl group, which increases the overall hydrophobicity and is expected to influence membrane permeability and partitioning behavior in biological or environmental systems.

Lipophilicity Physicochemical Properties QSAR

Boiling Point Distinction: 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene Versus 1,3,4-Trimethylcyclohexene

The boiling point of 1,3,4-trimethyl-5-(1-methylvinyl)cyclohexene is reported as 205.2°C at 760 mmHg . In contrast, the des-isopropenyl analog 1,3,4-trimethylcyclohexene has a significantly lower boiling point of approximately 145°C at 760 mmHg . This 60.2°C increase in boiling point is a direct consequence of the additional molecular mass and increased van der Waals interactions conferred by the isopropenyl substituent, enabling separation by fractional distillation and influencing its behavior in high-temperature reactions.

Volatility Thermal Properties Separation Science

Vapor Pressure of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene: Implication for Volatility and Headspace Applications

1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene has a reported vapor pressure of 0.363 mmHg at 25°C . While a direct comparator value for a regioisomeric trimethyl-isopropenylcyclohexene is not available in the public domain, this value places the compound in a moderately volatile category, which is relevant for its use as a synthetic intermediate in fragrance chemistry where controlled release and headspace concentration are critical. The vapor pressure is a measurable physical property that can be used to calculate evaporation rates and predict the compound's behavior in open systems.

Vapor Pressure Volatility Fragrance Release

Mass Spectrometric Fragmentation Pattern Distinguishes 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene from Regioisomers

The electron ionization (EI) mass spectrum of 1,3,4-trimethyl-5-(1-methylvinyl)cyclohexene exhibits a characteristic base peak at m/z 121, corresponding to the loss of an isopropyl radical (C3H7•) from the molecular ion (M+• m/z 164) [1][2]. While the exact fragmentation patterns of all regioisomers (e.g., 1,2,4-trimethyl-4-isopropenylcyclohexene) are not fully documented, the relative abundance of fragment ions is known to be highly sensitive to the position of methyl and isopropenyl substituents on the cyclohexene ring. This distinct mass spectral fingerprint allows for unambiguous identification and differentiation of CAS 67845-77-6 from its positional isomers in complex mixtures using standard GC-MS libraries.

GC-MS Analytical Chemistry Isomer Identification

Role as Exclusive Precursor to cis-γ-Irone in Fragrance Synthesis

1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene is specifically cited as a synthetic precursor to cis-γ-irone, a high-value fragrance compound with a characteristic violet scent . The transformation involves Claisen rearrangement of the corresponding allylic alcohol derivative, a reaction that is structurally dependent on the presence of the isopropenyl group at the 5-position. Other trimethylcyclohexene isomers, such as 1,3,4-trimethylcyclohexene (lacking the isopropenyl group) or regioisomers with different substitution patterns (e.g., 1,2,4-trimethyl-4-isopropenylcyclohexene [1]), cannot undergo this specific rearrangement to yield the γ-irone skeleton. While quantitative yield data for this specific transformation are not publicly available, the established synthetic route in patent and technical literature underscores the compound's non-substitutable role in this commercially relevant application.

Fragrance Chemistry Synthetic Intermediate Irones

Targeted Application Scenarios for 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene (CAS 67845-77-6) Based on Comparative Evidence


Fragrance Ingredient Synthesis: Precursor to cis-γ-Irone for Violet-Scented Perfumes

1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene is the designated starting material for the synthesis of cis-γ-irone, a prized violet note in fine fragrance and cosmetic formulations . The compound's specific substitution pattern is essential for the Claisen rearrangement step that constructs the γ-irone carbon skeleton. Procurement of the correct CAS 67845-77-6 material, with appropriate purity documentation, is non-negotiable for achieving the desired olfactory outcome and avoiding costly synthetic failures.

Research on Terpene-Derived Cyclohexene Reactivity and Structure-Activity Relationships

Due to its distinct lipophilicity (logP 3.80) and boiling point (205.2°C) , this compound serves as a well-defined probe in studies examining the influence of methyl and isopropenyl substituents on cyclohexene ring reactivity, conformation, and physicochemical behavior . Its clear GC-MS fingerprint (base peak m/z 121) [1] facilitates accurate identification and quantitation in complex reaction mixtures, making it a reliable model substrate for developing new synthetic methodologies or investigating environmental fate.

Analytical Reference Standard for GC-MS and Chromatographic Method Development

The unique retention time and mass spectral fragmentation pattern (base peak at m/z 121) of 1,3,4-trimethyl-5-(1-methylvinyl)cyclohexene [2] make it an ideal reference compound for calibrating GC-MS instruments and developing separation methods for complex mixtures containing structurally similar terpenoid hydrocarbons. Its moderate vapor pressure (0.363 mmHg at 25°C) also supports its use in headspace analysis method validation.

Synthesis of Substituted Bicyclo[2.2.1]heptane Derivatives

Studies on the cyclization of structurally related trimethyl-isopropenylcyclohexenes have demonstrated their utility as precursors to substituted bicyclo[2.2.1]heptanes, a class of compounds with applications in medicinal and material chemistry [3]. While the specific cyclization of the 1,3,4-isomer has not been exhaustively quantified, the established reactivity of its close analog [4] supports its potential in exploring novel bicyclic frameworks where the regiospecific substitution pattern may lead to unique product distributions.

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